4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE
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Overview
Description
The compound “4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on thiadiazole . In a specific example, new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Synthesis and Bioactivity
This compound is involved in the synthesis of various nitrogen heterocyclic systems. For instance, in the study by Shiradkar and Kale (2006), the synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles and related compounds demonstrated potential bioactivity, including antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Microwave-Induced Synthesis
The compound is also used in microwave-induced synthesis processes. Qiao et al. (2010) reported the efficient synthesis of 3-aryl-6-(6-/8-substituted 4-chloroquinoline-3-yl)-s-triazolo[3,4-b]-1, 3,4-thiadiazoles, noting an increase in reaction rate and improved yields under microwave irradiation. These compounds also showed moderate antibacterial activities (Qiao et al., 2010).
Antibacterial Activities
In a study by Holla et al. (2002), various derivatives of this compound were synthesized and evaluated for their antibacterial activities. Compounds containing nitrofuran moiety exhibited excellent antibacterial activity (Holla, Shridhara, Rao, & Poojary, 2002).
Convenient Synthesis and Antimicrobial Activity
Taha (2008) focused on the convenient synthesis of triazolo[3,4-b]-1,3,4-thiadiazoles and related compounds, which were tested for their antibacterial and antifungal activity against a variety of microorganisms (Taha, 2008).
Other Notable Studies
Other studies have explored similar themes, investigating the synthesis of related compounds and their potential as antibacterial and antifungal agents. For instance, Reddy and Reddy (2010, 2011) synthesized novel triazolo[3,4-b][1,3,4]thiadiazepines and evaluated their antibacterial and antifungal activities (Reddy & Reddy, 2010), (Reddy & Reddy, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have shown potent activities against various cell lines .
Action Environment
It is known that the storage temperature of similar compounds is around 28 c .
Future Directions
The future directions in the research of such compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Further studies are needed to explore the full potential of these compounds.
Properties
IUPAC Name |
3-(furan-2-yl)-6-(2-methylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5OS/c1-10-9-12(11-5-2-3-6-13(11)18-10)16-21-22-15(14-7-4-8-23-14)19-20-17(22)24-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLWPZSOQVIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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